
2-PIPERAZINECARBOXYLIC ACID, 1,4-BIS(PHENYLMETHYL)-METHYL ESTER,DIHYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is a chemical compound with the molecular formula C21H26N2O2. This compound is a derivative of piperazine and contains benzyl groups at the 1 and 4 positions of the piperazine ring. It is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, benzyl chloride, and ethyl chloroformate are commonly used as starting materials.
Reaction Steps:
Step 1: Piperazine is reacted with benzyl chloride to form 1,4-dibenzylpiperazine.
Step 2: The resulting 1,4-dibenzylpiperazine is then reacted with ethyl chloroformate to form the ethyl ester derivative.
Industrial Production Methods: The compound can be synthesized on an industrial scale using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or piperazine positions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Alkylated and benzylated derivatives.
科学研究应用
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
相似化合物的比较
1,4-Dibenzylpiperazine: Similar structure but lacks the carboxylic acid and ester groups.
Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar to the target compound but with an ethyl ester instead of a methyl ester.
1,4-Di-tert-butylpiperazine-2-carboxylic acid: Contains tert-butyl groups instead of benzyl groups.
Uniqueness: The presence of the benzyl groups and the specific ester group in 2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties.
属性
CAS 编号 |
17532-21-7 |
|---|---|
分子式 |
C20H26Cl2N2O2 |
分子量 |
397.34 |
IUPAC 名称 |
methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H |
InChI 键 |
HLFHQYLVUNHJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


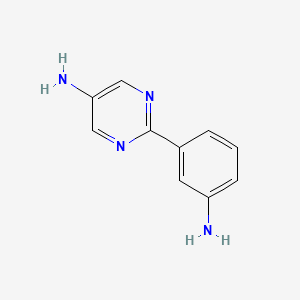
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
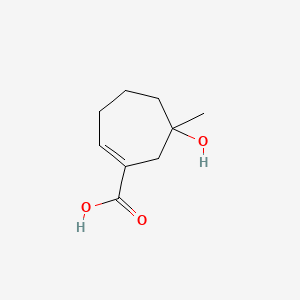
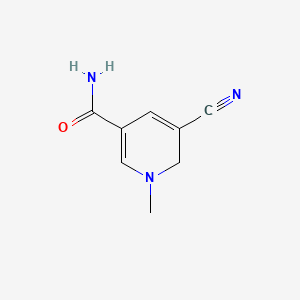
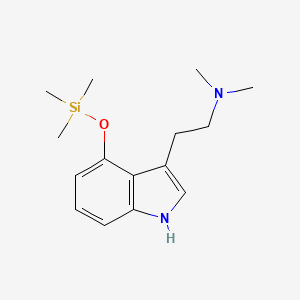
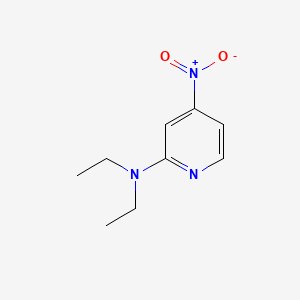
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
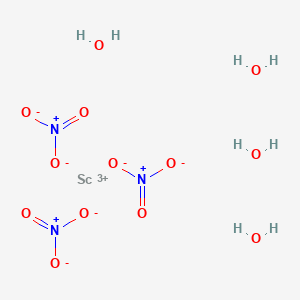
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
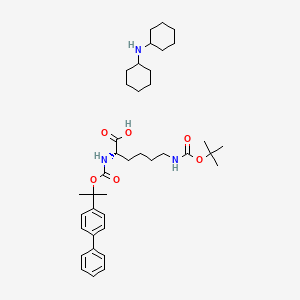
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
